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Introduction

Ampelopsin G, also known as Dihydromyricetin (DHM), is a natural flavonoid compound
extracted from plants such as Ampelopsis grossedentata.[1] It has garnered significant
attention in preclinical research for its potential therapeutic applications in neurodegenerative
diseases.[1][2] Ampelopsin G exhibits a range of pharmacological properties, including potent
antioxidant, anti-inflammatory, and neuroprotective effects.[1] These properties make it a
compelling candidate for intervention in diseases characterized by neuronal loss and
dysfunction, such as Alzheimer's Disease (AD) and Parkinson's Disease (PD).[1][2] This
document provides detailed application notes and experimental protocols for utilizing
Ampelopsin G in relevant animal models of neurodegenerative disease.

Mechanism of Action

Ampelopsin G exerts its neuroprotective effects through multiple mechanisms. It has been
shown to mitigate neuronal damage and improve cognitive and motor functions by inhibiting
oxidative stress, reducing neuroinflammation, and promoting neuronal survival.[2][3] Key
signaling pathways modulated by Ampelopsin G include the SIRT1/mTOR and AMPK
pathways, which are crucial regulators of cellular aging, autophagy, and mitochondrial
biogenesis.[1][4]

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b12310223?utm_src=pdf-interest
https://www.benchchem.com/product/b12310223?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6859532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6859532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12308142/
https://www.benchchem.com/product/b12310223?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6859532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6859532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12308142/
https://www.benchchem.com/product/b12310223?utm_src=pdf-body
https://www.benchchem.com/product/b12310223?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12308142/
https://pubmed.ncbi.nlm.nih.gov/31797758/
https://www.benchchem.com/product/b12310223?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6859532/
https://pubmed.ncbi.nlm.nih.gov/36859835/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12310223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

Data Presentation: Efficacy of Ampelopsin G in
Animal Models

The following tables summarize the quantitative data from key studies investigating the effects

of Ampelopsin G in various animal models of neurodegenerative diseases.

Table 1: Ampelopsin G in Alzheimer's Disease Models
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Animal Model Treatment

Duration

Key Findings Reference

100 and 200
mg/kg/day

AB1-42-induced
AD rat model

21 days

Improved
learning and
memory;
Decreased
hippocampal
neuronal
apoptosis;
Reduced IL-1[3, 1
IL-6, and TNF-a
in serum and
hippocampus;
Increased Bcl-2,
pAMPK, AMPK,
and SIRTZ,;
Decreased Bax
and NF-kB.

APP/PS1
double- Not Specified

transgenic mice

Not Specified

Improved

memory;

Decreased

number of

activated [1]
microglia and

NLRP3

inflammasome

activation.

Rat model of AD Not Specified

Not Specified

Attenuated [3]
upregulation of

IL-18, IL-6, and
TNF-a; Reduced

8-iso PGF2a and
8-OHdG in the
hippocampus;
Inhibited NOX4

in the

hippocampus;
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Improved
learning

performance.

Table 2: Ampelopsin G in Parkinson's Disease Models
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Animal Model Treatment

Duration

Key Findings Reference

MPTP-induced -
Not Specified
mouse model

13 days

Significantly
decreased
dopaminergic
neuronal loss;
Improved motor
function
(climbing pole 1
and rotarod
tests); Inhibited
ROS production;
Reduced MPP+
production via
inhibition of
GSK-3.

T2DM rats with
) ] 250 mg/kg/day
PD-like lesions

24 weeks

Significantly
improved motor
dysfunction;
Decreased a-
synuclein
aggregation;
Increased TH
protein [4]
expression and
number of DA
neurons;
Increased AMPK
activity and
ULK1 protein

expression.

Dicer cKO

10 mg/kg
mouse model

Not Specified

Attenuated the

loss of DA

neurons and [5]
motor

impairments.
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Table 3: Ampelopsin G in Aging Models

Animal Model

Treatment

Duration

Key Findings Reference

D-galactose-
induced aging in

rats

Not Specified

Not Specified

Ameliorated
cognitive
impairments;
Reduced
astrogliosis,
apoptosis, and
dysfunctional
autophagy in
hippocampal [1]
neurons;
Upregulated
SIRT1 and
p53/p21;
Downregulated
MTOR in a miR-
34a-dependent

manner.

Experimental Protocols
Protocol 1: Evaluation of Ampelopsin G in a D-
Galactose-Induced Aging Rat Model

This protocol describes the induction of an aging model in rats using D-galactose and

subsequent treatment with Ampelopsin G to assess its neuroprotective and anti-aging effects.

1. Animal Model Induction:

e Species: Male Sprague-Dawley or Wistar rats (6-8 weeks old).

 Inducing Agent: D-galactose.

o Administration: Administer D-galactose subcutaneously at a dose of 100-150 mg/kg body

weight once daily for 6-8 weeks.[6][7]
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. Treatment Protocol:
Test Compound: Ampelopsin G (Dihydromyricetin).

Dosage: Prepare Ampelopsin G in a suitable vehicle (e.g., saline, 0.5% CMC-Na).
Administer orally via gavage at doses ranging from 50-200 mg/kg body weight.

Dosing Regimen: Commence Ampelopsin G treatment concurrently with D-galactose
administration and continue for the entire duration of the study.

Control Groups:
o Vehicle control (receiving only the vehicle).
o D-galactose control (receiving D-galactose and the vehicle).
. Behavioral Assessment (perform during the final week of treatment):
Morris Water Maze (MWM): To assess spatial learning and memory.[3][8]

o Acquisition Phase: Train rats for 5 consecutive days to find a hidden platform in a circular
pool of water. Record escape latency and swim path.

o Probe Trial: On day 6, remove the platform and allow the rat to swim for 60 seconds.
Record the time spent in the target quadrant.

Y-Maze Test: To evaluate short-term spatial working memory.[6]
o Allow the rat to freely explore the three arms of the Y-maze for 8 minutes.

o Record the sequence of arm entries and calculate the percentage of spontaneous
alternations.

. Biochemical and Histological Analysis (at the end of the study):

Tissue Collection: Euthanize animals and collect brain tissue (hippocampus and cortex).

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b12310223?utm_src=pdf-body
https://www.benchchem.com/product/b12310223?utm_src=pdf-body
https://www.benchchem.com/product/b12310223?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31797758/
https://pubmed.ncbi.nlm.nih.gov/29864948/
https://www.research.ed.ac.uk/files/43129236/journal.pone.0184122.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12310223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Oxidative Stress Markers: Measure levels of malondialdehyde (MDA), superoxide dismutase
(SOD), and glutathione peroxidase (GSH-Px) in brain homogenates using commercially
available kits.[6][7]

 Inflammatory Cytokines: Quantify the levels of IL-1(3, IL-6, and TNF-a in brain tissue
homogenates using ELISA kits.[1][3]

o Western Blot Analysis: Analyze the protein expression levels of SIRT1, mTOR, p-mTOR,
AMPK, p-AMPK, Bax, and Bcl-2.[1]

» Histology: Perform Nissl staining to assess neuronal survival and morphology in the
hippocampus.

Protocol 2: Evaluation of Ampelopsin G in an MPTP-
Induced Parkinson's Disease Mouse Model

This protocol details the use of the neurotoxin MPTP to induce a Parkinson's disease-like
phenotype in mice and the assessment of Ampelopsin G's therapeutic potential.

1. Animal Model Induction:
e Species: Male C57BL/6 mice (8-10 weeks old).
 Inducing Agent: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

e Administration: Administer MPTP hydrochloride at a dose of 20-30 mg/kg intraperitoneally
once daily for 5-7 consecutive days.[1]

2. Treatment Protocol:
o Test Compound: Ampelopsin G (Dihydromyricetin).
o Dosage: Administer Ampelopsin G orally at doses ranging from 10-50 mg/kg body weight.

e Dosing Regimen: Begin Ampelopsin G treatment 3 days prior to the first MPTP injection
and continue for the duration of the MPTP administration and for 3 days after the final
injection.[1]
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e Control Groups:
o Vehicle control.
o MPTP control.
3. Behavioral Assessment (perform 3-7 days after the last MPTP injection):
» Rotarod Test: To assess motor coordination and balance.[1]
o Place mice on an accelerating rotarod (e.g., from 4 to 40 rpm over 5 minutes).
o Record the latency to fall. Conduct three trials per mouse.
o Pole Test: To evaluate bradykinesia.[1]
o Place the mouse head-upward on top of a vertical wooden pole.
o Record the time it takes for the mouse to turn downward and descend the pole.
4. Neurochemical and Immunohistochemical Analysis (at the end of the study):
» Tissue Collection: Euthanize animals and collect the substantia nigra and striatum.

o HPLC Analysis: Measure the levels of dopamine and its metabolites (DOPAC and HVA) in
the striatum.

e Immunohistochemistry: Perform tyrosine hydroxylase (TH) staining on sections of the
substantia nigra to quantify the loss of dopaminergic neurons.[4]

o Western Blot Analysis: Analyze the expression of a-synuclein, GSK-33, and markers of
oxidative stress in the substantia nigra.[1][4]

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Ampelopsin G Signaling Pathway in Neuroprotection.
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Phase 3: Endpoint Analysis
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Caption: General Experimental Workflow for In Vivo Studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Ampelopsin G in
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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